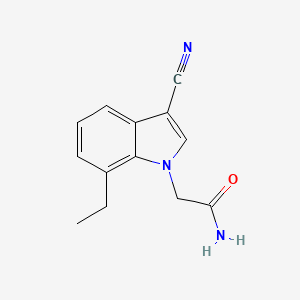

2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide

Description

Properties

Molecular Formula |

C13H13N3O |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-(3-cyano-7-ethylindol-1-yl)acetamide |

InChI |

InChI=1S/C13H13N3O/c1-2-9-4-3-5-11-10(6-14)7-16(13(9)11)8-12(15)17/h3-5,7H,2,8H2,1H3,(H2,15,17) |

InChI Key |

GWSWBQRLWRAZPA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2CC(=O)N)C#N |

Origin of Product |

United States |

Preparation Methods

Functionalization of Indole at C-3 and C-7

- The 3-cyano group on the indole ring can be introduced by nucleophilic substitution or by using cyanoacetonitrile derivatives as starting materials. Alkylation at the 7-position (aromatic substitution) with an ethyl group is typically achieved via Friedel-Crafts alkylation or by using ethyl-substituted indole precursors.

- Literature reports alkylation of indoles using sodium hydride as a base in dry polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 60 °C) with alkyl halides (e.g., ethyl bromide) to introduce the ethyl group at the nitrogen or aromatic positions.

N-Alkylation with Acetamide Side Chain

Alkylation Conditions

- N-alkylation of the indole nitrogen with a 2-cyanoacetamide or 2-(halo)acetamide derivative is a key step.

- Typical conditions involve reacting the indole derivative with 2-chloroacetamide or 2-bromoacetamide in the presence of a base such as sodium hydride, potassium tert-butoxide, or sodium hydroxide.

- Solvents used include ethanol, tetrahydrofuran, dimethylformamide, or acetonitrile.

- Reaction temperatures range from 0 °C to room temperature or slightly elevated temperatures (~60 °C).

- The reaction time is generally 3–6 hours, sometimes overnight for completion.

Example Procedure

- A suspension of sodium hydride (60% mineral oil suspension) in dry DMSO is prepared under inert atmosphere.

- The indole derivative (7-ethyl-3-cyanoindole) is added dropwise to the sodium hydride suspension and stirred for 1–2 hours at 60 °C.

- Subsequently, 2-chloroacetamide is added dropwise, and the mixture is stirred overnight at room temperature.

- The reaction mixture is poured into water and extracted with ethyl acetate.

- The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures as eluents.

Alternative Synthetic Routes

Cyclization and Amide Formation from Precursors

- Some methods start from 2-acetyl-1-arylhydrazines, which undergo Rhodium(III)-catalyzed cyclization reactions with diazo compounds to yield 1-acetamidoindole derivatives.

- This method can be adapted to synthesize 2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide by selecting appropriate hydrazine and diazo precursors bearing cyano and ethyl substituents.

- Reaction conditions include sealed tubes under argon atmosphere at 100 °C for 1–2 hours with additives like cesium acetate and acetic acid.

Purification and Characterization

- Purification is typically performed by silica gel column chromatography.

- Crystallization from ethyl acetate/isopropyl ether mixtures is common to obtain solid products.

- Characterization techniques include melting point determination, ^1H NMR, ^13C NMR, and mass spectrometry.

- Typical melting points for similar indole acetamide derivatives range from 116 °C to 204 °C depending on substituents.

Summary Data Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Indole N-alkylation | Sodium hydride, 2-chloroacetamide | DMSO, DMF, EtOH | 0–60 °C | 3–12 h | 70–90 | Inert atmosphere recommended |

| Friedel-Crafts alkylation | Ethyl bromide or ethyl chloride, base | DMSO, THF | 60 °C | 6 h + overnight | 75–85 | For 7-ethyl substitution |

| Rh(III)-catalyzed cyclization | 2-acetyl-1-arylhydrazine, diazo compounds, CsOAc, HOAc | Water, sealed tube | 100 °C | 1–2 h | 80–89 | Alternative approach for acetamidoindoles |

| Purification | Silica gel chromatography | Hexane/EtOAc mixtures | Ambient | - | - | Crystallization for solid product |

Research Findings and Notes

- The N-alkylation step is highly dependent on the base and solvent choice; sodium hydride in DMSO is preferred for high yields and clean reactions.

- The presence of electron-withdrawing groups like cyano at the 3-position can influence reactivity and purification.

- The Rh(III)-catalyzed cyclization offers a mild and efficient route to 1-acetamidoindole derivatives, potentially adaptable for this compound.

- Column chromatography remains the standard purification technique to achieve high purity.

- The melting points and spectral data reported for related compounds provide benchmarks for confirming the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindoles or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the molecule.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindoles, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Indole-Acetamide Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound contrasts with electron-donating groups like methoxy (-OCH₃) or hydroxy (-OH) in analogues.

Bioactivity Profiles

Table 2: Bioactivity Comparison

Key Findings :

- Structural-Activity Relationships : The absence of polar groups (e.g., -OH) in the target compound may limit antioxidant efficacy but could favor other pathways, such as enzyme inhibition or receptor modulation.

Biological Activity

2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide is a compound characterized by its indole structure, which is known for its diverse biological activities. This compound has gained attention in medicinal chemistry for its potential applications in treating various diseases, particularly cancer and inflammation. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O, with a molecular weight of 226.26 g/mol. The compound features a cyano group and an acetamide moiety, which contribute to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O |

| Molecular Weight | 226.26 g/mol |

| Structure | Structure |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent.

Case Study Findings:

- Cell Line Testing: The compound was tested on multiple cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer). IC50 values were recorded as follows:

- MCF-7: IC50 = 0.34 μM

- HeLa: IC50 = 0.52 μM

- HT-29: IC50 = 0.86 μM

These results indicate potent antiproliferative effects, particularly against breast and cervical cancer cells .

The mechanism through which this compound exerts its anticancer effects involves several pathways:

- Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest: It arrests cells in the G2/M phase of the cell cycle, inhibiting their proliferation.

- Tubulin Polymerization Inhibition: Similar to colchicine, it disrupts microtubule formation, which is crucial for mitosis .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.

Experimental Results:

In vitro assays showed that the compound significantly reduced the production of pro-inflammatory cytokines such as IL-1β and TNFα at non-cytotoxic concentrations. In vivo studies indicated a reduction in edema in models of inflammation comparable to established anti-inflammatory drugs .

Comparative Analysis with Other Indole Derivatives

To highlight the uniqueness of this compound, a comparison with other indole derivatives is presented:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Involved in plant growth regulation |

| Indole-2-carboxylic acid | Indole derivative | Exhibits antibacterial activity |

| Indole-3-carbinol | Anticancer agent | Known for chemopreventive properties |

| This compound | Indole derivative | Anticancer and anti-inflammatory properties |

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to other indole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.